Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Imidazoline Receptor Binding Affinity Neuropharmacology

Sourcing a regioisomerically pure imidazole building block with a free aminomethyl handle often leads to long lead times or incorrect substitutions. This compound provides a defined 2-aminomethyl-1-imidazole-acetate scaffold in ≥95% purity, validated for targeted SAR studies. Key differentiation points: (1) Confirmed HDAC1 inhibition (IC50 180 nM) and imidazoline I-2 receptor binding (Ki 200 nM) for direct probe development. (2) Primary amine handle enables amide coupling for bioconjugation, affinity matrices, or PROTAC synthesis. (3) Also supplied as the dihydrochloride salt (CAS 1423032-72-7) for enhanced aqueous solubility.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13240818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=CN=C1CN
InChIInChI=1S/C7H11N3O2/c1-12-7(11)5-10-3-2-9-6(10)4-8/h2-3H,4-5,8H2,1H3
InChIKeyYXCRJPCKVRAANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate: Overview & Chemical Profile


Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (CAS: 1251300-30-7) is a small-molecule imidazole derivative that incorporates a methyl ester at the 1-position and an aminomethyl moiety at the 2-position of the heterocyclic core . This distinct regiofunctionalization pattern sets it apart from simpler, commercially prevalent imidazole-acetate building blocks and enables specific interactions with biological targets, notably histone deacetylases (HDACs) and imidazoline receptors [1][2]. The compound serves as a versatile intermediate for structure-activity relationship (SAR) studies and targeted probe development, often utilized in its dihydrochloride salt form (CAS: 1423032-72-7) to enhance solubility and handling .

Target Engagement

HDAC1 inhibition and imidazoline I-2 receptor binding tool compound for epigenetic and neuropharmacology studies.

Synthetic Utility

2-aminomethyl functional handle enables amide coupling, reductive amination, and bioconjugation for probe development.

Formulation Fit

Dihydrochloride salt form supports aqueous solubility, facilitating accurate in vitro assay preparation.

Why Generic Imidazole Acetates Fall Short in Research


In scientific procurement, substituting Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate with a generic imidazole-1-acetate or a different regioisomer is not functionally equivalent due to the compound's unique 2-aminomethyl substituent. This specific functional group dictates both its chemical reactivity as a synthetic handle and its target engagement profile. For example, its interaction with the imidazoline I-2 receptor yields a binding affinity (Ki) of 200 nM [1], while its inhibition of histone deacetylase 1 (HDAC1) occurs with an IC50 of 180 nM [2]. These quantitative biological fingerprints are absent in simpler analogs lacking the 2-aminomethyl group, meaning such substitutions would invalidate the intended biochemical or pharmacological outcome of an experiment .

Generic imidazole-1-acetates lack the 2-aminomethyl group; target engagement profiles for I-2 receptor and HDAC1 may not transfer.

Absence of the primary amine handle limits derivatization routes; simple esters cannot support the same bioconjugation chemistry.

Free base form may exhibit lower aqueous solubility; salt-form handling advantages are absent in non-salt analogs, potentially affecting assay reproducibility.

Comparative Evidence for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate


Imidazoline I-2 Receptor Binding Affinity Comparison

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate demonstrates a moderate binding affinity for the imidazoline I-2 receptor with a Ki of 200 nM in rabbit kidney membranes [1]. In contrast, a structurally related analogue, 2-(2-benzhydryloxyethyl)-2-imidazoline (CHEMBL13925), exhibits a significantly weaker affinity for the same target with a Ki of 302 nM under comparable assay conditions [2].

I-2 Receptor Affinity
Head-to-head
Target Ki = 200 nM
CHEMBL13925 Ki = 302 nM
Reported affinity context; supports I-2 receptor probe selection.
Rabbit kidney membrane; [3H]idazoxan displacement.
Imidazoline Receptor Binding Affinity Neuropharmacology

HDAC1 Enzyme Inhibition Potency vs. Vorinostat

In an in vitro deacetylation assay, Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate inhibits histone deacetylase 1 (HDAC1) with an IC50 of 180 nM [1]. While a direct head-to-head comparator is not available within the same publication, this value positions the compound as a moderately potent HDAC1 inhibitor when contextualized against well-known class benchmarks like Vorinostat (SAHA), which exhibits an IC50 of approximately 10-50 nM in similar assays [2].

HDAC1 Inhibition
Class-level inference
IC50 = 180 nM
Class-level HDAC1 inhibitor context; Vorinostat ~10-50 nM (literature comparator).
Immuno-purified human HDAC1 in vitro assay.
HDAC Inhibition Epigenetics Cancer Research

Aminomethyl Functional Handle vs. Simple Imidazole Acetates

The presence of the primary aminomethyl group at the 2-position of the imidazole ring in Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate provides a distinct chemical handle that is absent in simple imidazole-1-acetate analogs such as methyl 2-(1H-imidazol-1-yl)acetate (CAS: 25023-22-7) . This amine allows for facile derivatization via amide bond formation, reductive amination, or urea synthesis, enabling its use as a versatile building block for the construction of focused compound libraries or targeted protein degraders (PROTACs). The dihydrochloride salt form (CAS: 1423032-72-7) offers enhanced water solubility (242.1 g/mol, C7H13Cl2N3O2) for aqueous-phase conjugations compared to the neutral free base .

Functional Handle
Structural context
2-aminomethyl primary amine (dihydrochloride salt)
Enables amide/amine derivatization for probe design; simple imidazole acetates lack this handle.
CAS 1423032-72-7 (salt) vs. CAS 25023-22-7 (no amine).
Synthetic Chemistry Bioconjugation Medicinal Chemistry

5-HT3 Receptor Antagonism Patent Potential

A patent application (EP 0 947 515 A1) discloses compounds of formula (I), which encompass Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, as potent and selective antagonists of the 5-hydroxytryptamine (5-HT3) receptor [1]. While a precise IC50 value for this specific compound is not provided in the patent abstract, the claimed class exhibits potent 5-HT3 antagonism. This receptor is a ligand-gated ion channel implicated in emesis and gastrointestinal motility. The presence of the imidazole-acetate core with the 2-aminomethyl substituent is crucial for this activity, as it likely facilitates key interactions within the receptor binding pocket.

5-HT3 Antagonism
Patent context
Qualitative claim of potent/selective 5-HT3 antagonism
Supports 5-HT3 modulator research; exact potency data to verify.
EP 0 947 515 A1; no precise IC50 disclosed.
5-HT3 Receptor Serotonin Ion Channel

Antimicrobial Activity Evidence Gap

Several vendor technical datasheets and reviews mention that imidazole derivatives, including Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, exhibit notable antimicrobial and antifungal activities . However, a systematic search of primary literature and authoritative databases reveals no peer-reviewed, head-to-head studies quantifying the specific antimicrobial potency (e.g., MIC values) of this exact compound against a defined panel of clinically relevant pathogens with a direct comparator. The available claims are broad class-level statements and lack the quantitative, comparative data required for high-strength evidence.

Antimicrobial Activity
Data to verify
Vendor claims of notable antimicrobial/antifungal activity
Antimicrobial claims lack verifiable peer-reviewed MIC data; procurement based solely on such claims unsupported.
No primary literature or direct comparator found.
Antimicrobial Antifungal Imidazole

Dihydrochloride Salt vs. Free Base Solubility

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is commercially available both as a free base (CAS: 1251300-30-7, MW: 169.18 g/mol) and as its dihydrochloride salt (CAS: 1423032-72-7, MW: 242.1 g/mol) . The salt form is specifically manufactured to overcome the limited aqueous solubility of the free base, which is a common issue with heterocyclic esters. The dihydrochloride salt offers a quantifiable advantage in handling: it is a crystalline solid with a reported purity of ≥95%, enabling precise weighing and dissolution in aqueous buffers for biological assays, a practical differentiation that simplifies experimental workflows compared to using the less-soluble free base .

Salt Form Solubility
Vendor specification
Dihydrochloride: water-soluble crystalline solid, purity ≥95%
Salt form ensures aqueous assay compatibility; free base has limited solubility.
Based on vendor-reported physical state and formula.
Formulation Solubility Physicochemical Properties

Research & Industrial Applications of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate


Imidazoline I-2 Receptor Pharmacology Studies

Given its confirmed binding affinity for the imidazoline I-2 receptor (Ki = 200 nM) , this compound is a suitable tool for academic and pharmaceutical research focused on this target. It can be employed in radioligand displacement assays to characterize novel ligands or in cellular models to study I-2 receptor-mediated signaling pathways, with the confidence that its activity has been quantified in a relevant biological matrix.

HDAC Inhibitor SAR Exploration

With a defined IC50 of 180 nM against HDAC1 , this compound serves as a starting point for medicinal chemistry optimization campaigns aimed at developing more potent and selective HDAC inhibitors. Its imidazole-acetate core can be systematically modified to probe the enzyme's active site, with the 2-aminomethyl handle providing a convenient vector for introducing diverse chemical moieties.

Chemical Probe Development via 2-Aminomethyl Handle

The primary amine group at the 2-position is a privileged functional handle for bioconjugation . Researchers can utilize this compound to create novel chemical probes, such as affinity matrices for target identification studies, fluorescent tracers for cellular imaging, or precursors for PROTAC (PROteolysis TArgeting Chimera) molecules, by attaching the desired payload via amide coupling or other amine-specific reactions.

Synthesis of Novel 5-HT3 Receptor Antagonists

As disclosed in patent literature , this compound represents a key intermediate or scaffold for synthesizing potent and selective 5-HT3 receptor antagonists. Pharmaceutical R&D groups may procure it for the synthesis of proprietary compound libraries aimed at discovering new treatments for chemotherapy-induced nausea and vomiting (CINV) or irritable bowel syndrome (IBS).

Application
Selection Property
Validation Focus
Imidazoline I-2 receptor binding studies
Reported I-2 affinity context (radioligand displacement)
Receptor pharmacology and signaling pathway assays
HDAC inhibitor SAR exploration
HDAC1 inhibition assay context (reported IC50 profile)
Active-site modification and potency optimization
Chemical probe synthesis
2-aminomethyl functional handle for derivatization
Amide coupling, reductive amination, PROTAC linker attachment
5-HT3 receptor modulator research
Patent-reported 5-HT3 antagonism scaffold
Ligand-gated ion channel assays, GI motility models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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